molecular formula C14H20FNO2 B12831390 tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate

tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate

Cat. No.: B12831390
M. Wt: 253.31 g/mol
InChI Key: IPZLIOWWEFEHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluorinated isopropyl group, and a phenyl ring attached to a carbamate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(2-fluoropropan-2-yl)phenol.

    Formation of Carbamate: The phenol is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the phenyl ring or the isopropyl group.

    Reduction: Reduction reactions may target the carbamate group, converting it to an amine.

    Substitution: The fluorine atom in the isopropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include hydroxylated derivatives or ketones.

    Reduction: The major product is typically the corresponding amine.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated group provides a useful handle for tracking and imaging studies.

Medicine

In the pharmaceutical industry, this compound is investigated for its potential as a drug candidate. Its carbamate group can be hydrolyzed in vivo to release active compounds, making it a prodrug in certain therapeutic applications.

Industry

In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The fluorinated isopropyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-methylphenyl)carbamate: Similar structure but lacks the fluorinated isopropyl group.

    tert-Butyl (4-chlorophenyl)carbamate: Contains a chlorine atom instead of a fluorinated isopropyl group.

    tert-Butyl (4-(trifluoromethyl)phenyl)carbamate: Features a trifluoromethyl group instead of a fluorinated isopropyl group.

Uniqueness

tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is unique due to the presence of the fluorinated isopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C14H20FNO2

Molecular Weight

253.31 g/mol

IUPAC Name

tert-butyl N-[4-(2-fluoropropan-2-yl)phenyl]carbamate

InChI

InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h6-9H,1-5H3,(H,16,17)

InChI Key

IPZLIOWWEFEHGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.